o-(1-Ethylhexyl)phenol o-(1-Ethylhexyl)phenol
Brand Name: Vulcanchem
CAS No.: 17404-44-3
VCID: VC21055629
InChI: InChI=1S/C14H22O/c1-3-5-6-9-12(4-2)13-10-7-8-11-14(13)15/h7-8,10-12,15H,3-6,9H2,1-2H3
SMILES: CCCCCC(CC)C1=CC=CC=C1O
Molecular Formula: C14H22O
Molecular Weight: 206.32 g/mol

o-(1-Ethylhexyl)phenol

CAS No.: 17404-44-3

Cat. No.: VC21055629

Molecular Formula: C14H22O

Molecular Weight: 206.32 g/mol

* For research use only. Not for human or veterinary use.

o-(1-Ethylhexyl)phenol - 17404-44-3

Specification

CAS No. 17404-44-3
Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
IUPAC Name 2-octan-3-ylphenol
Standard InChI InChI=1S/C14H22O/c1-3-5-6-9-12(4-2)13-10-7-8-11-14(13)15/h7-8,10-12,15H,3-6,9H2,1-2H3
Standard InChI Key WBQRXJLVMAWCMN-UHFFFAOYSA-N
SMILES CCCCCC(CC)C1=CC=CC=C1O
Canonical SMILES CCCCCC(CC)C1=CC=CC=C1O

Introduction

Chemical Identity and Structure

Molecular Formula and Basic Properties

o-(1-Ethylhexyl)phenol has the molecular formula C14H22O, which is identical to its isomer p-(1-Ethylhexyl)phenol. Based on the molecular weight of the para-isomer, o-(1-Ethylhexyl)phenol would have a molecular weight of approximately 206.32 g/mol . The compound consists of a phenol ring with an ethylhexyl substituent at the ortho position (adjacent to the hydroxyl group), distinguishing it from the para-isomer where the substituent is opposite to the hydroxyl group.

Structural Comparison with Related Compounds

While the search results provide limited direct information about o-(1-Ethylhexyl)phenol, they do mention o-(1-methylheptyl)phenol (CAS No. 18626-98-7), which is another ortho-substituted alkylphenol with a similar carbon chain length . This suggests that ortho-substituted alkylphenols do exist and are recognized in chemical databases, though they may be less common or less studied than their para counterparts.

Position Within the Alkylphenol Family

Classification and Nomenclature

o-(1-Ethylhexyl)phenol belongs to the broader class of alkylphenols, which are compounds consisting of a phenol ring with one or more alkyl group substitutions. The prefix "o-" designates that the substitution is in the ortho position, referring to the carbon adjacent to the carbon bearing the hydroxyl group.

Related Alkylphenols of Environmental and Industrial Significance

The search results indicate that alkylphenols with 8-carbon chains (octylphenols) are among those used in significant quantities in the EU, along with nonylphenols, dodecylphenols, 4-tert-butylphenol, and 2,6-di-tert-butyl-p-cresol. The primary octylphenol of concern appears to be 4-tert-octylphenol (p-tert-OP), which has been classified for aquatic toxicity .

Table 1: Key Alkylphenols and Their Environmental Classification

AlkylphenolCarbon Chain LengthPositionEnvironmental ClassificationReference
NonylphenolsC9VariousToxic to reproduction, Priority for endocrine disruption evaluation
4-tert-OctylphenolC8ParaClassified for aquatic toxicity, Priority for endocrine disruption evaluation
DodecylphenolsC12VariousLess regulatory focus than NP and OP
o-(1-Ethylhexyl)phenolC8OrthoNot specifically classified in the search results-

Environmental and Health Considerations

General Concerns Related to Alkylphenols

The search results indicate several environmental and health concerns related to alkylphenols:

  • Some alkylphenols, particularly nonylphenols, are classified as toxic to reproduction

  • Various alkylphenols are on the EU 'Priority list of substances for further evaluation of their role in endocrine disruption'

  • Octylphenols and their ethoxylates may degrade in the environment by mechanisms similar to nonylphenol ethoxylates

  • Long-chain alkylphenols (C8-C12) generally show greater environmental persistence and bioaccumulation potential than shorter-chain variants

Analytical Detection Considerations

CompoundColumn SpecificationsTemperature ProgramRetention IndexReference
Phenol, 4-(1,1,3-trimethylhexyl)30 m/0.25 mm/0.25 μm, HP-5 MS2 K/min, starting at 50°C, holding at 220°C for 10 min1698
Phenol, 4-(1,1,3-trimethylhexyl)30 m/0.25 mm/0.25 μm, HP-5 MSNot specified1704

Research Gaps and Future Directions

Identified Knowledge Gaps

The limited information available specifically for o-(1-Ethylhexyl)phenol points to several research gaps:

  • Basic physical and chemical property data

  • Environmental fate and behavior

  • Toxicological profile and potential endocrine-disrupting effects

  • Analytical methods optimized for detection and quantification

  • Industrial production volumes and specific applications

  • Exposure assessment in various environmental compartments

Recommended Research Priorities

Future research on o-(1-Ethylhexyl)phenol could beneficially focus on:

  • Comprehensive characterization of physical and chemical properties

  • Development of specific analytical methods for environmental monitoring

  • Toxicity testing to determine potential health hazards

  • Environmental fate studies to assess persistence and bioaccumulation

  • Comparative studies with the para-isomer to understand the influence of substitution position on environmental and health impacts

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